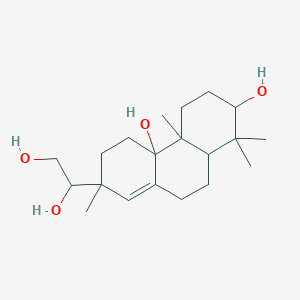
Empagliflozin Bromo Impurity/Empagliflozin Impurity 23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Empagliflozin Bromo Impurity, also known as Empagliflozin Impurity 23, is a by-product formed during the synthesis of Empagliflozin, a medication used to treat type 2 diabetes. Impurities in pharmaceutical compounds are critical to identify and control as they can affect the efficacy and safety of the drug. Empagliflozin Bromo Impurity is one such impurity that needs to be monitored during the production of Empagliflozin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Empagliflozin Bromo Impurity involves several steps. One common method includes the use of (S)-3-(4-nitrophenoxy) tetrahydrofuran as a starting material. This compound is dissolved in a reaction solvent, and a catalyst such as ferric trichloride hexahydrate and activated carbon is added. The mixture is then heated to a specific temperature, and a reducing agent like hydrazine hydrate is added dropwise. The reaction is stirred, heated, and refluxed to produce the desired impurity .
Industrial Production Methods
In industrial settings, the production of Empagliflozin Bromo Impurity follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure the consistent formation of the impurity. High-performance liquid chromatography (HPLC) is often used to monitor and quantify the impurity during production .
Analyse Chemischer Reaktionen
Types of Reactions
Empagliflozin Bromo Impurity undergoes various chemical reactions, including:
Reduction: The impurity can be reduced using reducing agents like hydrazine hydrate.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Oxidation: The impurity can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reducing Agents: Hydrazine hydrate is commonly used for reduction reactions.
Catalysts: Ferric trichloride hexahydrate and activated carbon are used as catalysts.
Solvents: Organic solvents like acetonitrile and water mixtures are used in the reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Empagliflozin Bromo Impurity has several scientific research applications, including:
Pharmaceutical Research: It is used in the quality control and stability studies of Empagliflozin to ensure the safety and efficacy of the drug.
Analytical Chemistry: The impurity is used to develop and validate analytical methods, such as HPLC, for the quantification of impurities in pharmaceutical compounds.
Toxicology Studies: Research on the impurity helps in understanding its potential toxic effects and establishing safe limits for its presence in the final drug product.
Wirkmechanismus
The mechanism of action of Empagliflozin Bromo Impurity is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall mechanism of Empagliflozin by potentially interacting with the same molecular targets and pathways. Empagliflozin itself works by inhibiting the sodium-glucose co-transporter 2 (SGLT2), reducing glucose reabsorption in the kidneys and promoting glucose excretion in the urine .
Vergleich Mit ähnlichen Verbindungen
Empagliflozin Bromo Impurity can be compared with other impurities formed during the synthesis of Empagliflozin, such as:
Reduction Product: Formed by the reduction of Empagliflozin.
Ring-Opening Product: Formed by the ring-opening reaction of Empagliflozin.
Deglucosylation Product: Formed by the removal of glucose from Empagliflozin.
These impurities share similar synthetic routes and reaction conditions but differ in their chemical structures and properties. Empagliflozin Bromo Impurity is unique due to its specific formation pathway and the presence of a bromine atom in its structure.
Eigenschaften
IUPAC Name |
3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLNKBDQXGMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)



![decasodium;6-[6-[2-carboxylato-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B13388005.png)

![1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B13388012.png)
![N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B13388017.png)

![(2S)-2-amino-3-[(triphenylmethyl)carbamoyl]propanoic acid hydrate](/img/structure/B13388033.png)
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[3-[4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13388035.png)
![benzyl N-[5-(diaminomethylideneamino)-1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13388036.png)

